molecular formula C10H13N3S2 B14326129 N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) CAS No. 111149-63-4

N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide)

Cat. No.: B14326129
CAS No.: 111149-63-4
M. Wt: 239.4 g/mol
InChI Key: QIDGKDPHUCMTDF-UHFFFAOYSA-N
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Description

N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) is a chemical compound with a unique structure that includes a pyridine ring and two thioamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) typically involves the reaction of pyridine-2-carboxaldehyde with dimethylamine and a suitable thioamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide groups to thiols or amines.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) involves its interaction with specific molecular targets and pathways. The thioamide groups can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, the pyridine ring can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) is unique due to its dual thioamide groups and the specific positioning of the pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

111149-63-4

Molecular Formula

C10H13N3S2

Molecular Weight

239.4 g/mol

IUPAC Name

N,N'-dimethyl-2-pyridin-2-ylpropanedithioamide

InChI

InChI=1S/C10H13N3S2/c1-11-9(14)8(10(15)12-2)7-5-3-4-6-13-7/h3-6,8H,1-2H3,(H,11,14)(H,12,15)

InChI Key

QIDGKDPHUCMTDF-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C(C1=CC=CC=N1)C(=S)NC

Origin of Product

United States

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